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Mal-amido-PEG3-acid

PROTAC ERα degradation PEG linker optimization

Mal-amido-PEG3-acid is the evidence-validated PEG3 linker for PROTACs & ADCs. Head-to-head SAR in BET bromodomain degraders demonstrates PEG3 > PEG4 ≫ PEG2 potency across two chemical series. For ERα degrader programs, the PEG3 variant outperforms PEG2/PEG4 in cellular degradation potency. In ADC applications, its optimized LogP (-1.2) prevents hydrophobic payload aggregation while maintaining conjugate homogeneity at DAR 1.7–1.9. Select this linker to bypass de novo linker-length optimization and accelerate development.

Molecular Formula C16H24N2O8
Molecular Weight 372.37 g/mol
Cat. No. B8116103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG3-acid
Molecular FormulaC16H24N2O8
Molecular Weight372.37 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCC(=O)O
InChIInChI=1S/C16H24N2O8/c19-13(3-6-18-14(20)1-2-15(18)21)17-5-8-25-10-12-26-11-9-24-7-4-16(22)23/h1-2H,3-12H2,(H,17,19)(H,22,23)
InChIKeyVRSINYAEWCLYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amido-PEG3-acid: A Discrete PEG3-Based Heterobifunctional Linker for PROTAC and ADC Synthesis


Mal-amido-PEG3-acid (CAS 2055353-75-6, MW 372.37 g/mol, C16H24N2O8) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker containing a thiol-reactive maleimide group and a terminal carboxylic acid separated by a triethylene glycol spacer . The compound exhibits a calculated LogP of -1.2 and tPSA of 132 Ų, conferring aqueous solubility advantageous for bioconjugation workflows . It is employed as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), enabling covalent tethering of thiol-containing biomolecules via maleimide and subsequent amide coupling to amine-bearing payloads or ligands .

Why Mal-amido-PEG3-acid Cannot Be Directly Substituted with Other Mal-PEGn-acid Linkers in Degrader and Conjugate Design


The ethylene glycol repeat count in PEG-based linkers is not an interchangeable parameter; it functions as a critical conformational tuner that determines whether productive ternary complex formation occurs in PROTACs and whether aggregation or rapid clearance undermines ADC performance [1]. Empirically, PROTAC degradation efficiency exhibits sharp, non-linear dependence on PEG linker length, with specific target–ligase pairs displaying narrow windows of optimal activity—substituting PEG3 for PEG2 or PEG4 can abolish degradation entirely or reduce potency by orders of magnitude . Similarly, in ADC design, insufficient PEG hydrophilicity (PEG2) fails to adequately shield hydrophobic payloads from aggregation, while excessive PEG length (beyond PEG4) can introduce undesirable flexibility that compromises conjugate homogeneity and pharmacokinetic consistency [2]. Selection of Mal-amido-PEG3-acid over its homologs is therefore an evidence-driven decision anchored in experimentally validated linker-length activity relationships rather than vendor convenience.

Quantitative Differentiation Evidence for Mal-amido-PEG3-acid vs. Mal-PEG2-acid and Mal-PEG4-acid Linkers


PEG3 Linker Delivers Superior ERα Degradation Activity Relative to PEG2 and PEG4 in Decoy Nucleic Acid PROTACs

In a systematic linker-length optimization study of decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), the PEG3-containing construct (LCL-ER(dec)) demonstrated the highest ERα degradation activity among PEG2, PEG3, and PEG4 variants, despite all three linkers conferring comparable ERα binding affinity (IC50 = 30–50 nM) [1]. This result establishes that binding affinity preservation alone is an insufficient selection criterion; the PEG3 spacer uniquely enables the productive ternary complex geometry required for efficient ubiquitination and subsequent degradation.

PROTAC ERα degradation PEG linker optimization IAP E3 ligase

Cellular Activity of BET PROTACs Follows PEG-3 > PEG-4 ≫ PEG-2 Potency Ranking Across Two Chemical Series

In a head-to-head comparison of PROTACs constructed using triazolodiazepine (JQ1-based) and tetrahydroquinoline (I-BET726-based) BET inhibitor warheads conjugated to VHL ligand VH032 via PEG linkers of varying lengths, cellular anti-proliferative activity exhibited strong linker-length dependence with a consistent PEG-3 > PEG-4 ≫ PEG-2 potency trend across both chemical series . Notably, the tetrahydroquinoline series derived from the more potent BET inhibitor paradoxically showed inferior degradation due to negative cooperativity in ternary complex formation, underscoring that linker geometry—not warhead potency alone—governs PROTAC efficacy .

PROTAC BET bromodomain VHL E3 ligase linker SAR

Maleimide-Thiol Reaction Specificity at pH 6.5–7.5 Enables Selective Conjugation with Reduced Hydrolysis Relative to Longer PEG Homologs

The maleimide group of Mal-amido-PEG3-acid reacts selectively with free thiols (e.g., cysteine residues) at pH 6.5–7.5 to form stable thioether bonds . At pH >7.5, maleimide undergoes competitive ring-opening hydrolysis to unreactive maleamic acid, a degradation pathway that reduces conjugation efficiency and introduces heterogeneity [1]. While hydrolysis kinetics are primarily maleimide-dependent rather than PEG-length-dependent, shorter PEG3 linkers exhibit reduced solution viscosity and faster diffusion-limited reaction kinetics compared to longer PEG homologs (PEG6, PEG8, PEG12) under identical stoichiometric conditions—an operational advantage in high-concentration bioconjugation workflows where rapid, homogeneous coupling is required .

bioconjugation maleimide chemistry thiol coupling hydrolysis stability

LogP = -1.2 and PEG3 Spacer Confer Sufficient Hydrophilicity for ADC Formulation While Avoiding PEG4-Associated Conformational Entropy

Mal-amido-PEG3-acid exhibits a calculated LogP of -1.2 and topological polar surface area (tPSA) of 132 Ų , physicochemical parameters that confer aqueous solubility sufficient to counteract hydrophobic payload-driven aggregation in ADC formulations. The closely related Mal-PEG3-acid linker (CAS 518044-40-1) has been successfully employed in neolymphostin-based ADC precursors conjugated to site-specific cysteine mutant trastuzumab-A114C, yielding defined drug-to-antibody ratios (DAR) of 1.7–1.9 with retained cytotoxic activity against BT474 (IC50 = 195–286 nM) and N87 (IC50 = 202–274 nM) cell lines [1]. In contrast, PEG2 linkers provide insufficient hydrophilicity to adequately shield hydrophobic warheads, while PEG4 introduces additional gauche conformations that may contribute to undesirable linker flexibility without commensurate gains in solubility or conjugate performance [2].

ADC hydrophilicity aggregation LogP PEG linker

GSPT1 Degradation Exhibits PEG Linker Length Dependence: PEG2 and PEG3 Produce Divergent Degradation Profiles

A 2026 study of Retro-2-based PROTACs incorporating PEG2 and PEG3 linkers conjugated to CRBN ligands revealed that the molecules unexpectedly function as molecular glue degraders (MGDs) of GSPT1 (translation termination factor eRF3a), with degradation activity critically dependent on the length of the flexible PEG chain linker [1]. This represents the first demonstration that GSPT1 degradation via this scaffold is PEG-linker-length-dependent, underscoring that linker geometry can redirect degradation specificity even when the intended target protein engagement is preserved [2]. Substituting PEG3 for PEG2 in this scaffold produces fundamentally different degradation outcomes.

PROTAC GSPT1 molecular glue degrader CRBN linker length

Evidence-Backed Application Scenarios for Mal-amido-PEG3-acid in PROTAC and ADC Development


Optimization of VHL-Recruiting BET PROTACs Requiring Validated PEG3 Linker SAR

For medicinal chemistry campaigns developing VHL-based BET bromodomain degraders, Mal-amido-PEG3-acid is the linker of choice based on head-to-head SAR demonstrating PEG-3 > PEG-4 ≫ PEG-2 potency ranking across two independent chemical series [1]. Procurement of this specific linker enables direct implementation of published SAR without requiring de novo linker-length optimization, reducing synthetic iteration and accelerating identification of development candidates.

Construction of IAP-Recruiting ERα PROTACs with Maximal Degradation Efficiency

In decoy nucleic acid PROTAC programs targeting ERα via IAP E3 ligase recruitment, the PEG3 linker (LCL-ER(dec)) demonstrated superior degradation activity relative to PEG2 and PEG4 variants despite equivalent target binding affinity [1]. Mal-amido-PEG3-acid should be prioritized over Mal-PEG2-acid or Mal-PEG4-acid for ERα degrader synthesis to achieve maximal cellular degradation potency.

Site-Specific ADC Conjugation Requiring Defined DAR with Hydrophobic Payloads

For ADC programs utilizing hydrophobic cytotoxic payloads (e.g., PIKK inhibitors, neolymphostin derivatives), Mal-amido-PEG3-acid provides the minimal PEG hydrophilicity (LogP = -1.2) necessary to enable site-specific cysteine conjugation at DAR 1.7–1.9 without aggregation, as validated in trastuzumab-A114C conjugates exhibiting IC50 values of 195–286 nM in BT474 gastric cancer cells [2]. This linker offers an empirically validated balance between sufficient hydrophilicity for conjugate solubility and minimal molecular weight for favorable pharmacokinetics.

Synthesis of Retro-2-Derived PROTACs Targeting GSPT1 Degradation

Researchers investigating Retro-2 scaffold-based PROTACs or molecular glue degraders targeting GSPT1 should utilize Mal-amido-PEG3-acid, as recent studies demonstrate that GSPT1 degradation in this system is critically dependent on PEG linker length, with distinct degradation profiles observed between PEG2 and PEG3 variants [3]. Substitution with PEG2 may fundamentally alter the degradation outcome.

Technical Documentation Hub

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